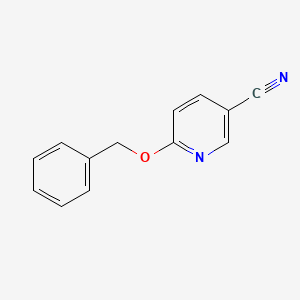

6-(Benzyloxy)pyridine-3-carbonitrile

Description

Contextual Significance of Pyridine-3-carbonitrile (B1148548) Scaffolds in Synthetic Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic scaffold, second only to benzene (B151609) in its prevalence within pharmaceuticals and agrochemicals. researchgate.netnih.gov Its derivatives are integral to a vast array of bioactive compounds, including natural products like nicotine (B1678760) and essential vitamins such as niacin (vitamin B3), which is pyridine-3-carboxylic acid. nih.govekb.eg The pyridine-3-carbonitrile moiety, also known as nicotinonitrile, is of particular importance. ekb.eg This structural motif is found in numerous therapeutic agents and serves as a critical intermediate for the synthesis of more complex, biologically active molecules. ekb.egresearchgate.net

The presence of the nitrile group at the 3-position significantly influences the electronic properties of the pyridine ring and provides a versatile chemical handle for further transformations. researchgate.net Compounds incorporating the pyridine-3-carbonitrile core have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties. researchgate.netresearchgate.net This broad utility underscores the importance of this scaffold in medicinal chemistry and drug discovery. nih.govekb.eg

Table 1: Examples of Biological Activities Associated with Pyridine-3-carbonitrile Derivatives

| Biological Activity | Reference |

| Antimicrobial | researchgate.net |

| Anticancer | researchgate.net |

| Anti-inflammatory | ekb.eg |

| Antihypertensive | researchgate.net |

| A2A Adenosine Receptor Antagonism | researchgate.net |

The Role of Benzyl (B1604629) Ethers as Strategic Protecting Groups and Modifiable Functionalities

In multi-step organic synthesis, the protection of reactive functional groups is a paramount strategy. Benzyl ethers are among the most common and reliable protecting groups for alcohols due to their ease of formation, general stability under a wide range of reaction conditions, and multiple methods for selective removal. pearson.comuwindsor.caresearchgate.net They are typically formed via a Williamson ether synthesis, reacting an alcohol with a benzyl halide in the presence of a base. pearson.com

The stability of the benzyl ether allows chemists to perform various chemical transformations on other parts of the molecule without affecting the protected hydroxyl group. pearson.com Crucially, the benzyl group can be removed under specific and mild conditions, most commonly through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which cleaves the ether to regenerate the alcohol and produces toluene (B28343) as an easily removable byproduct. organic-chemistry.orgyoutube.com This method is highly efficient and clean. youtube.com Alternative deprotection strategies include the use of strong acids or oxidative cleavage, providing chemists with orthogonal removal options depending on the other functional groups present in the molecule. organic-chemistry.orgnih.gov

Beyond its role as a simple protecting group, the benzyl moiety can also be a modifiable functionality. For instance, halogenated benzyl ethers can be converted into substituted arylamines via palladium-catalyzed amination, which can then be cleaved under different conditions, expanding the synthetic toolkit. acs.org

Table 2: Common Methods for Benzyl Ether Cleavage

| Method | Reagents | Key Features | Reference |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, high-yielding, common | organic-chemistry.orgyoutube.com |

| Strong Acid Cleavage | HBr, BCl₃ | Useful for acid-stable substrates | organic-chemistry.orgorganic-chemistry.org |

| Oxidative Cleavage | DDQ, CAN | Effective for p-methoxybenzyl (PMB) ethers | organic-chemistry.orgnih.gov |

| Dissolving Metal Reduction | Na, NH₃ (Birch reduction) | Alternative reductive cleavage | uwindsor.ca |

Historical Development and Evolution of Synthetic Routes to Substituted Pyridine Systems

The history of pyridine chemistry began in 1846 with its isolation from bone oil. slideserve.com Early sources were primarily coal tar, which provided only small quantities and required laborious purification. wikipedia.org The first synthesis of a pyridine was reported by William Ramsay in 1876, who combined acetylene (B1199291) and hydrogen cyanide in a red-hot iron tube. slideserve.comwikipedia.org

A major breakthrough in the synthesis of substituted pyridines came in 1881 with the Hantzsch pyridine synthesis. wikipedia.orgwikipedia.org This multi-component reaction typically involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.orgijnrd.org This method remains a cornerstone for accessing highly substituted pyridines. researchgate.net

Another pivotal development was the Chichibabin pyridine synthesis, invented in 1924, which uses inexpensive reagents like aldehydes and ammonia and is still employed in industrial production. wikipedia.org Over the last century, a plethora of other methods have been developed, including cycloaddition reactions and various metal-catalyzed cross-coupling and C-H functionalization reactions, to create the vast diversity of pyridine derivatives known today. researchgate.netijpsonline.comorganic-chemistry.org

Table 3: Landmark Synthetic Routes to Pyridines

| Synthesis Name | Year Reported | Typical Reactants | Significance | Reference(s) |

| Ramsay Synthesis | 1876 | Acetylene, Hydrogen Cyanide | First synthesis of pyridine | slideserve.comwikipedia.org |

| Hantzsch Synthesis | 1881 | β-ketoester, Aldehyde, Ammonia | Versatile route to substituted (dihydro)pyridines | wikipedia.orgwikipedia.org |

| Chichibabin Synthesis | 1924 | Aldehydes, Ketones, Ammonia | Industrial method using inexpensive reagents | wikipedia.org |

Research Gaps and Emerging Opportunities in the Chemistry of 6-(Benzyloxy)pyridine-3-carbonitrile

Despite the extensive history of pyridine synthesis, significant challenges and opportunities remain, particularly in the precise and efficient functionalization of the pyridine ring. The direct and selective C-H functionalization of pyridines is an area of intense research, as it offers a more atom-economical and sustainable approach compared to traditional methods that require pre-functionalized precursors. researchgate.netnih.gov

A specific challenge lies in achieving functionalization at the meta-position (C3 or C5) of the pyridine ring, which is electronically disfavored for many reaction types. sciencedaily.cominnovations-report.com For a molecule like this compound, the existing substitution pattern directs further reactivity. The benzyloxy group at C6 and the nitrile at C3 create a specific electronic environment. Research opportunities lie in exploring novel catalytic methods to selectively functionalize the remaining C-H bonds at the C2, C4, and C5 positions.

Furthermore, the benzyloxy group itself presents opportunities for modification. While typically used for protection, developing new reactions that transform this group in situ could lead to novel molecular scaffolds. For example, methods for ortho-lithiation of the benzyl ring followed by reaction with electrophiles, or catalytic functionalization of the benzylic CH₂ group, could provide access to a new range of derivatives. The development of innovative debenzylation conditions that are compatible with increasingly complex and sensitive substrates also remains an active area of research. thieme-connect.com Exploring the application of this compound as a precursor for novel pharmaceutical agents or functional materials, based on the known bioactivity of related pyridine carbonitriles, represents a significant avenue for future investigation. vulcanchem.com

Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-8-12-6-7-13(15-9-12)16-10-11-4-2-1-3-5-11/h1-7,9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNCJLHDANUPGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Benzyloxy Pyridine 3 Carbonitrile and Its Derivatives

De Novo Synthesis Strategies for the Pyridine (B92270) Core Featuring Carbonitrile and Benzyloxy Substituents

Building the pyridine nucleus from acyclic precursors allows for the direct installation of the required cyano and benzyloxy functionalities, or their precursors. These methods often involve multicomponent reactions, cycloadditions, and regioselective cyclization strategies.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating substantial portions of all starting materials. nih.gov These methods are valued for their atom economy and reduction of intermediate isolation steps. acsgcipr.orgacsgcipr.org

The Hantzsch pyridine synthesis, a classic MCR, traditionally involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchegg.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.orgyoutube.com While the classic Hantzsch synthesis produces symmetrically substituted pyridines, modifications have been developed to access a wider range of substitution patterns. scispace.combaranlab.org For the synthesis of cyanopyridines, precursors containing a cyano group, such as cyanoacetamide, are often employed in condensation reactions. For instance, the cyclocondensation of an aldehyde with cyanoacetamide in the presence of a base can lead to substituted 2-hydroxypyridine-3,5-dicarbonitriles. beilstein-journals.org

A notable MCR approach for synthesizing related structures involves the reaction of aldehydes, malononitrile, and thiophenols, catalyzed by metal-organic frameworks, to produce 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. nih.gov Another relevant condensation approach involves reacting 2-cyano-N-(3-(trifluoromethyl)phenyl)acetamide with various aromatic aldehydes and malononitrile in the presence of piperidine (B6355638) to yield 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivatives. nih.gov These examples highlight the utility of MCRs in constructing highly functionalized pyridine rings, which can be further modified to obtain the target compound.

| Starting Materials | Reagents & Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aldehyde, Malononitrile, Thiophenol | Zn(II) or Cd(II) MOF catalyst, solvent-free | 2-Amino-6-(alkylthio)pyridine-3,5-dicarbonitrile | High | nih.gov |

| 2-Cyano-N-aryl-acetamide, Aromatic aldehyde, Malononitrile | Piperidine, Ethanol, reflux | 6-Amino-4-aryl-2-oxo-1-aryl-1,2-dihydropyridine-3,5-dicarbonitrile | Not specified | nih.gov |

| 4-Bromobenzaldehyde, Cyanoacetamide | Piperidine, Methanol | Piperidinium 3,5-dicyano-6-hydroxy-4-(4-bromophenyl)pyridin-2-olate | Not specified | beilstein-journals.org |

Cycloaddition reactions provide a powerful method for constructing six-membered rings. The Diels-Alder reaction, a [4+2] cycloaddition, can be used to form pyridine rings, particularly through inverse electron demand variants where an electron-poor diene reacts with an electron-rich dienophile. baranlab.orgnih.gov Enzymes known as Diels-Alderases can also catalyze such reactions in biosynthetic pathways to form pyridine rings. nih.gov

Annulation reactions, which involve the formation of a ring onto an existing molecular fragment, are also employed. chim.it For example, a [3+2] annulation reaction between pyridines and donor-acceptor aminocyclopropanes, catalyzed by ytterbium(III) triflate, has been developed to synthesize tetrahydroindolizine derivatives through a dearomatization process. nih.gov While not directly forming an aromatic pyridine in one step, such strategies demonstrate the construction of complex heterocyclic systems. A self-[3+2] annulation of pyridinium salts has also been reported for synthesizing N-indolizine-substituted pyridine-2(1H)-ones under mild conditions. rsc.org These cycloaddition and annulation strategies offer convergent pathways to complex pyridine-containing structures.

Controlling the placement of substituents on the pyridine ring during its formation is crucial for synthetic efficiency. Regioselectivity can be achieved by carefully selecting precursors where the substitution pattern is already defined. For example, the synthesis of 6-substituted 3-cyano-5-nitropyridine-2(1H)-thiones has been accomplished regioselectively using β-enaminocarbonyl compounds as starting materials. researchgate.net

One-pot, multicomponent reactions can also be designed for high regioselectivity. An environmentally benign protocol for the synthesis of benzo[c]pyrazolo wikipedia.orgbaranlab.orgnaphthyridine derivatives involves the regioselective reaction of isatin, malononitrile, and 3-aminopyrazole in water. nih.gov The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, cyclization, and aromatization to yield the target naphthyridines with specific substituent placement. nih.gov Such methods, which avoid the need for protecting groups and reduce purification steps, are highly desirable in modern organic synthesis.

Functional Group Interconversions and Derivatization Leading to 6-(Benzyloxy)pyridine-3-carbonitrile

An alternative and often more direct route to this compound involves modifying a pre-formed pyridine ring that already contains some of the necessary functional groups.

Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing pyridine rings, particularly those bearing a halogen atom. sci-hub.se The reaction mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. pressbooks.pub The presence of electron-withdrawing groups, such as a cyano group or the ring nitrogen itself, activates the ring towards nucleophilic attack. pressbooks.pubdalalinstitute.com

For the synthesis of this compound, a common precursor is 6-chloropyridine-3-carbonitrile. The chlorine atom at the 6-position is activated by the adjacent ring nitrogen and the cyano group at the 3-position. This substrate can react with benzyl (B1604629) alcohol in the presence of a base (to form the benzoxide nucleophile) or with pre-formed sodium benzoxide. Microwave irradiation has been shown to dramatically reduce reaction times for SNAr reactions on halopyridines. sci-hub.se For instance, the reaction of 2-iodopyridine with benzyl alcohol in N-methylpyrrolidone (NMP) under microwave heating affords 2-benzyloxypyridine in good yield. sci-hub.se The reactivity of halopyridines in SNAr reactions can depend on the nucleophile and conditions, but it provides a reliable route for introducing the benzyloxy group. sci-hub.senih.gov

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Iodopyridine | Benzyl alcohol | NMP, Microwave | 2-Benzyloxypyridine | 81 | sci-hub.se |

| 2-Iodopyridine | PhSNa | HMPA, Microwave, 100°C, 0.5-3 min | 2-Phenylthiopyridine | 99 | sci-hub.se |

| 2,4,6-Trinitrochlorobenzene | NaOH(aq) | Room Temperature | 2,4,6-Trinitrophenol | Not specified | pressbooks.pub |

The Williamson ether synthesis is a classic and versatile method for forming ethers, which can be applied to introduce the benzyloxy group onto a pyridine ring bearing a hydroxyl substituent. organic-chemistry.org The starting material for this approach would be 6-hydroxypyridine-3-carbonitrile, which exists in tautomeric equilibrium with its pyridone form, 6-oxo-1,6-dihydropyridine-3-carbonitrile.

The synthesis involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the corresponding pyridinoxide anion. organic-chemistry.orgchemspider.com This potent nucleophile then displaces a halide from a benzyl halide, typically benzyl bromide or benzyl chloride, in an SN2 reaction to form the desired benzyl ether. organic-chemistry.org The choice of base and solvent is critical; for instance, NaH is a strong, non-nucleophilic base often used in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). organic-chemistry.org This method is widely used for the O-benzylation of phenols and alcohols and is readily adaptable for the synthesis of this compound from its 6-hydroxy precursor. chemspider.com

| Substrate | Reagents | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Alcohol/Phenol (B47542) | NaH, Benzyl bromide | THF or DMF | Varies | Benzyl ether | organic-chemistry.org |

| 4-Hydroxybenzaldehyde | 4-Nitrobenzyl bromide, K2CO3 | DMF | 100°C, 3 h | 4-(4-Nitrobenzyloxy)benzaldehyde | chemspider.com |

Nitrile Group Formation and Modification

The introduction of a nitrile (-CN) group onto a pyridine ring is a key step in the synthesis of this compound. Various methods exist for this transformation, often involving the conversion of other functional groups or direct C-H cyanation.

One common strategy involves the dehydration of an amide or an aldoxime. For instance, a precursor such as 6-(benzyloxy)nicotinamide can be treated with a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) to yield the desired nitrile.

Another approach is the Sandmeyer reaction, which utilizes a diazonium salt intermediate derived from an amino group. Starting with 6-(benzyloxy)-3-aminopyridine, diazotization followed by treatment with a cyanide salt, typically cuprous cyanide (CuCN), introduces the nitrile group at the 3-position.

More recent methods focus on direct C-H functionalization, which avoids the need for pre-functionalized starting materials. researchgate.net These reactions often employ a transition metal catalyst and a cyanide source. A notable strategy involves the reductive dearomatization of the pyridine ring to form an electron-rich dihydropyridine intermediate, which can then react with an electrophilic cyano-group donor. researchgate.net Subsequent rearomatization restores the pyridine ring, now functionalized with the nitrile group.

Once formed, the nitrile group itself can be modified to create a variety of derivatives. The high reactivity of the nitrile group allows for its conversion into other functional groups through reactions like hydrolysis, reduction, and cycloaddition. researchgate.net For example, hydrolysis of the nitrile can yield a carboxylic acid or an amide, while reduction, often with reagents like lithium aluminum hydride (LAH), can produce a primary amine. researchgate.net

Table 1: Selected Methods for Nitrile Group Formation on Pyridine Rings

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| Pyridine-N-oxide | Trimethylsilyl cyanide (TMSCN), Dimethylcarbamoyl chloride (DMCC) | 2-Cyanopyridine | Direct cyanation at the C2 position. |

| Halopyridine (e.g., 3-Bromopyridine) | Zinc cyanide (Zn(CN)₂), Palladium catalyst (e.g., Pd(PPh₃)₄) | 3-Cyanopyridine (B1664610) | Rosenmund-von Braun reaction; suitable for halogenated precursors. |

| Pyridine | In-situ dihydropyridine formation, Cyano electrophile | C3-Cyanated Pyridine | C-H functionalization method, offers regioselectivity. researchgate.net |

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition metal and non-metal-based catalysts are employed in the synthesis of pyridine derivatives.

Transition metal catalysis is instrumental in forming the key C-O and C-C bonds required for the synthesis of this compound and its analogues.

C-O Bond Formation: The benzyloxy ether linkage is commonly constructed via a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction. For instance, reacting 6-chloropyridine-3-carbonitrile with benzyl alcohol in the presence of a base is a standard SNAr approach. However, for less reactive substrates, transition metal-catalyzed methods are preferred. A palladium- or copper-catalyzed Buchwald-Hartwig or Ullmann-type etherification can effectively couple a halopyridine (e.g., 6-bromopyridine-3-carbonitrile) with benzyl alcohol to form the C-O bond.

C-C Bond Formation: Transition metals are also crucial for forming new carbon-carbon bonds on the pyridine ring, allowing for the synthesis of more complex derivatives. researchgate.net For example, a Suzuki coupling reaction, catalyzed by palladium, can be used to introduce an aryl or alkyl group at a specific position if the pyridine ring is first halogenated. Similarly, Sonogashira coupling can introduce alkyne functionalities. Iron-catalyzed cyclization reactions have also been developed for the green synthesis of substituted pyridines. rsc.org

Table 2: Examples of Transition Metal-Catalyzed Reactions in Pyridine Synthesis

| Reaction Type | Catalyst | Reactants | Product Feature |

|---|---|---|---|

| Suzuki Coupling | Palladium (e.g., Pd(OAc)₂) | Halopyridine, Boronic acid | C-C bond formation (Aryl or Vinyl group) |

| Buchwald-Hartwig Amination | Palladium or Copper | Halopyridine, Amine/Alcohol | C-N or C-O bond formation |

| Iron-Catalyzed Cyclization | Iron(III) chloride (FeCl₃) | Ketoxime acetates, Aldehydes | Symmetrical pyridine synthesis. rsc.org |

| Cobalt-Mediated [2+2+2] Cycloaddition | Cobalt catalyst (e.g., CoCp₂(cod)) | Alkyne, Nitrile | Pyridine ring formation. wikipedia.orgrsc.org |

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often providing high stereoselectivity and milder reaction conditions.

Organocatalysis: Organocatalysts are small organic molecules that can catalyze reactions without the need for a metal center. Proline and its derivatives are common organocatalysts used in the synthesis of pyridine derivatives through multi-component reactions. derpharmachemica.com These reactions often proceed via iminium or enamine intermediates. For instance, an organocatalyst can facilitate the condensation of aldehydes, ketones, and an ammonia source to construct the pyridine ring. rsc.orgtandfonline.com Saccharin has also been reported as an efficient organocatalyst for synthesizing imidazo[1,2-α]pyridine derivatives. ajgreenchem.com This approach avoids the potential for metal contamination in the final product.

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers unparalleled selectivity under mild, environmentally benign conditions. ijarsct.co.in While specific biocatalytic routes to this compound are not widely documented, general strategies for pyridine synthesis using biocatalysts are being developed. ijarsct.co.in Engineered enzymes can potentially catalyze the formation of the pyridine ring from renewable precursors. ijarsct.co.in For example, a one-pot biocatalytic process using recombinant microbial whole cells has been demonstrated for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, showcasing a sustainable alternative to traditional organic synthesis. rsc.org The biosynthesis of nicotinic acid (a pyridine derivative) in organisms like E. coli involves the condensation of glyceraldehyde 3-phosphate and aspartic acid, highlighting nature's pathway to pyridine ring formation. wikipedia.orgkyoto-u.ac.jp

Green Chemistry Principles and Sustainable Synthesis Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridines. ijarsct.co.in

A primary goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. ijarsct.co.in

Solvent-Free Synthesis: Performing reactions without a solvent (neat conditions) can significantly reduce waste and simplify purification. conicet.gov.artandfonline.comresearchgate.net Multi-component reactions, where several starting materials are combined in a single step to form a complex product, are particularly well-suited for solvent-free conditions. rsc.org For example, the Hantzsch pyridine synthesis can be performed under solvent-free conditions, often with catalytic amounts of a heteropolyacid, to produce functionalized pyridines in high yields. conicet.gov.ar

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. ijarsct.co.in The synthesis of various pyridine derivatives has been successfully demonstrated in aqueous media. rsc.orgiosrjournals.orgdntb.gov.ua For instance, an advanced Guareschi–Thorpe reaction for synthesizing hydroxy-cyanopyridines can be conducted in water using ammonium carbonate as both a nitrogen source and a pH controller. rsc.org

Alternative energy sources like microwaves and ultrasound can significantly enhance reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. ijarsct.co.innih.gov

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, often leading to dramatically shorter reaction times and cleaner reactions with fewer byproducts. ijarsct.co.innih.gov The synthesis of imidazo[1,2-a]pyridines has been achieved in aqueous medium under microwave irradiation in good to excellent yields within minutes. iosrjournals.orgnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation. ijarsct.co.in This process can enhance mass transfer and create localized high-temperature and high-pressure zones, accelerating reaction rates. tandfonline.comnih.gov Ultrasound has been successfully applied to the synthesis of various pyridine derivatives, including pyrazolo[3,4-b]pyridines, often leading to shorter reaction times and high yields under mild conditions. tandfonline.comresearchgate.netudistrital.edu.co

Table 3: Comparison of Conventional vs. Green Synthesis Methods for Pyridine Derivatives

| Method | Conventional Approach | Green Alternative | Advantages of Green Alternative |

|---|---|---|---|

| Solvent | Toxic organic solvents (e.g., benzene (B151609), chloroform). ijarsct.co.in | Water, ethanol, or solvent-free conditions. ijarsct.co.inconicet.gov.arrsc.org | Reduced pollution, lower health risks, easier workup. |

| Energy Source | Prolonged heating with conventional methods. ijarsct.co.in | Microwave or ultrasound irradiation. ijarsct.co.innih.govtandfonline.com | Faster reaction times, reduced energy consumption, higher yields. ijarsct.co.in |

| Catalyst | Stoichiometric reagents, heavy metal catalysts. | Recyclable catalysts, organocatalysts, biocatalysts. derpharmachemica.comrsc.orgconicet.gov.ar | Milder conditions, higher selectivity, reduced metal waste. |

| Reaction Type | Multi-step synthesis with isolation of intermediates. | One-pot, multi-component reactions. nih.govrsc.org | Increased efficiency, less waste, simplified procedure. |

Atom Economy and Reaction Efficiency Optimization

Atom Economy (AE) is a theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comchemrxiv.org For the synthesis of this compound from 6-chloropyridine-3-carbonitrile and benzyl alcohol, the ideal reaction would be:

C6H3ClN2 (6-chloropyridine-3-carbonitrile) + C7H8O (benzyl alcohol) → C13H10N2O (this compound) + HCl

In this idealized scenario, the atom economy would be calculated based on the molecular weights of the reactants and the desired product. However, this calculation does not account for solvents, reagents used in excess, or yield losses, which are critical factors in practical applications. primescholars.com

Process Mass Intensity (PMI) provides a more holistic view of a process's efficiency by considering the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product. acs.orgacsgcipr.orgacsgcipr.org It is a key metric used by the pharmaceutical industry to benchmark the sustainability of manufacturing processes. acsgcipr.orgacsgcipr.org A lower PMI value indicates a more efficient and less wasteful process.

E-Factor is closely related to PMI and quantifies the amount of waste generated per kilogram of product. walisongo.ac.id Optimizing a synthesis aims to minimize the E-Factor, ideally approaching zero.

Reaction Mass Efficiency (RME) offers a more practical measure than atom economy by taking the reaction yield into account, relating the actual mass of the isolated product to the total mass of reactants used. walisongo.ac.id

The table below illustrates a theoretical analysis of the green chemistry metrics for a typical laboratory-scale synthesis of this compound. This synthesis involves the reaction of 6-chloropyridine-3-carbonitrile with benzyl alcohol using a base like sodium hydride in a solvent such as dimethylformamide (DMF).

| Metric | Formula | Description | Theoretical Value / Goal |

|---|---|---|---|

| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100 | Efficiency of incorporating reactant atoms into the final product. libretexts.org | High (approaching 100%) |

| Reaction Mass Efficiency (RME) | (Mass of Product / Σ Mass of Reactants) x 100 | Considers chemical yield and stoichiometry. walisongo.ac.id | High (approaching 100%) |

| Process Mass Intensity (PMI) | Total Mass in Process (kg) / Mass of Product (kg) | Overall process efficiency, including all inputs. acs.orgacsgcipr.org | Low (approaching 1) |

| E-Factor | Total Waste (kg) / Mass of Product (kg) | Direct measure of waste generation. walisongo.ac.id | Low (approaching 0) |

Optimization Strategies:

Several strategies can be employed to optimize the synthesis of this compound and its derivatives, thereby improving these green metrics:

Catalysis: The use of stoichiometric bases like sodium hydride results in the formation of significant salt byproducts, negatively impacting the PMI and E-Factor. Investigating catalytic systems that can facilitate the reaction with only a substoichiometric amount of base or a recyclable base would represent a significant improvement.

Solvent Selection: Solvents often constitute the largest mass component in a chemical process. acs.org The choice of high-boiling point polar aprotic solvents like DMF, while effective for SNAr reactions, presents challenges in removal and recycling and has associated environmental, health, and safety concerns. The exploration of greener alternative solvents, or even solvent-free reaction conditions, is a key area for optimization.

Process Intensification: Techniques such as continuous flow chemistry can offer significant advantages over traditional batch processing. Flow reactors can enable better control over reaction parameters (temperature, pressure, mixing), potentially leading to higher yields, shorter reaction times, and reduced solvent volumes, all of which contribute to a lower PMI.

Work-up and Purification: Aqueous work-ups and chromatographic purification are major contributors to solvent waste and, therefore, to high PMI and E-Factor values. Developing synthetic routes that yield a product of sufficient purity to be isolated by simple crystallization or precipitation, thus avoiding extensive purification steps, is highly desirable.

By systematically evaluating these parameters, the synthesis of this compound can be refined to align more closely with the principles of green chemistry, resulting in a more efficient, sustainable, and environmentally responsible process.

Chemical Reactivity and Transformations of 6 Benzyloxy Pyridine 3 Carbonitrile

Reactivity of the Nitrile Functionality

The electron-withdrawing nature of the pyridine (B92270) ring and the nitrogen atom of the nitrile group renders the carbon atom of the carbonitrile susceptible to nucleophilic attack. This inherent electrophilicity drives a range of chemical transformations.

Nucleophilic Additions to the Carbonitrile Group (e.g., hydrolysis, reduction to amines)

The carbon-nitrogen triple bond of the nitrile group in 6-(benzyloxy)pyridine-3-carbonitrile can undergo nucleophilic addition reactions, leading to the formation of various functional groups.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. tdcommons.orggoogle.com The reaction typically proceeds via an intermediate amide, which is subsequently hydrolyzed to the corresponding carboxylic acid. tdcommons.org For instance, heating the nitrile with a dilute acid like hydrochloric acid results in the formation of 6-(benzyloxy)pyridine-3-carboxylic acid and ammonium (B1175870) chloride. tdcommons.org Under alkaline conditions, such as heating with sodium hydroxide (B78521) solution, the sodium salt of the carboxylic acid is formed along with the evolution of ammonia (B1221849) gas. tdcommons.org Subsequent acidification of the salt solution yields the free carboxylic acid. google.com

Reduction to Amines: The nitrile group can be reduced to a primary amine, affording (6-(benzyloxy)pyridin-3-yl)methanamine. This transformation is commonly achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The reduction with LiAlH4 typically involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine. Catalytic hydrogenation, often employing catalysts like Raney nickel or palladium on carbon, provides another effective method for this conversion.

A notable application of this reduction is in the synthesis of intermediates for pharmaceutically active compounds. For example, this compound has been utilized as a starting material in the synthesis of various kinase inhibitors, where the reduction of the nitrile to an amine is a key step in constructing the final molecule.

Participation in Cyclization and Heterocycle Formation Reactions

The nitrile functionality of this compound is a valuable precursor for the construction of various heterocyclic ring systems. Its ability to participate in cyclization reactions makes it a key building block in the synthesis of fused pyridine derivatives and other complex heterocyclic structures.

For instance, 3-cyanopyridine (B1664610) derivatives can react with various nucleophiles to form condensed heterocycles. While specific examples for this compound are not extensively documented in readily available literature, the reactivity pattern of 3-cyanopyridines suggests its potential in synthesizing fused systems like thieno[2,3-b]pyridines.

Furthermore, the nitrile group can act as a precursor for the formation of other nitrogen-containing heterocycles through multi-step reaction sequences. The initial transformation of the nitrile into an amine or an amidine can be followed by cyclization with appropriate reagents to construct pyrimidines, triazines, or other heterocyclic rings.

Mechanisms of Nitrile Transformation

The transformations of the nitrile group in this compound are governed by fundamental mechanistic principles of nucleophilic addition.

In acid-catalyzed hydrolysis , the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon and leading to the formation of a protonated amide after a series of proton transfers. This amide is then further hydrolyzed to the carboxylic acid.

In base-catalyzed hydrolysis , a hydroxide ion directly attacks the electrophilic carbon of the nitrile, forming an imine anion. Protonation of this intermediate gives an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed under the basic conditions to the carboxylate salt.

The reduction of the nitrile to an amine with a hydride reagent like LiAlH4 involves the nucleophilic addition of a hydride ion (H-) to the carbon of the C≡N triple bond, forming an intermediate imine anion. A second hydride transfer then reduces the imine to a dianion, which upon workup with a protic source, yields the primary amine.

Transformations Involving the Benzyloxy Moiety

The benzyloxy group in this compound serves as a protective group for the hydroxyl functionality on the pyridine ring. Its selective removal is a crucial step in many synthetic pathways to access the corresponding pyridone derivative.

Selective Deprotection Strategies for the Benzyl (B1604629) Ether

Catalytic Hydrogenolysis: This is one of the most common and mildest methods for benzyl ether deprotection. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This method is highly selective for the cleavage of the benzyl C-O bond and often proceeds with high yields.

Lewis Acid-Mediated Cleavage: Lewis acids such as boron trichloride (B1173362) (BCl3) or boron tribromide (BBr3) can be used to cleave benzyl ethers. These reagents are particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups in the molecule. The reaction mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the halide on the benzyl carbon.

The following table summarizes some common deprotection strategies for benzyl ethers, which are applicable to this compound.

| Reagent/Catalyst | Conditions | Product | Notes |

| H₂, Pd/C | Typically room temperature to moderate heat, atmospheric or elevated pressure | 6-Hydroxypyridine-3-carbonitrile | Mild and highly selective. |

| BCl₃ or BBr₃ | Inert solvent (e.g., CH₂Cl₂) at low temperatures | 6-Hydroxypyridine-3-carbonitrile | Useful when other reducible groups are present. |

Cleavage Mechanisms of the Benzyloxy Group

The cleavage of the benzyloxy group proceeds through different mechanisms depending on the chosen deprotection strategy.

In catalytic hydrogenolysis , the reaction occurs on the surface of the palladium catalyst. The benzyl C-O bond is cleaved by the addition of hydrogen, leading to the formation of toluene (B28343) and the free hydroxyl group on the pyridine ring. The generally accepted mechanism involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis.

The Lewis acid-mediated cleavage involves the coordination of the Lewis acid to the ether oxygen atom, which makes the benzylic carbon more electrophilic. A nucleophile, typically a halide from the Lewis acid reagent, then attacks the benzylic carbon in an SN2-type reaction, leading to the cleavage of the C-O bond and the formation of a benzyl halide and the deprotected pyridone.

Benzylic Functionalization and Oxidation Reactions

The benzyloxy moiety (-O-CH₂-Ph) in this compound offers specific sites for reactivity, namely the benzylic carbon-hydrogen bonds and the benzyl-oxygen bond.

One of the most significant transformations involving the benzyloxy group is its cleavage through catalytic hydrogenation, a reaction known as hydrogenolysis. This reaction is a valuable deprotection strategy in organic synthesis. Under the influence of a palladium on carbon (Pd/C) catalyst and a hydrogen atmosphere, the benzyl-oxygen bond is cleaved to yield 6-hydroxypyridine-3-carbonitrile and toluene. This transformation is generally efficient and proceeds under mild conditions.

While direct oxidation of the benzylic C-H bonds to a carbonyl group is a known transformation for many benzyl ethers, specific studies detailing this reaction on this compound are not extensively documented in the literature. However, such a reaction would be expected to yield 6-(benzoyl)oxy-pyridine-3-carbonitrile.

Conversely, the nitrile group is susceptible to reduction. Catalytic hydrogenation, employing catalysts such as ruthenium or nickel, can reduce the nitrile to a primary amine (6-(benzyloxy)pyridin-3-yl)methanamine. researchgate.netresearchgate.net The reaction conditions can be tuned to control the selectivity between the amine and potential byproducts. researchgate.net

Table 1: Potential Transformations of the Benzyloxy and Nitrile Groups

| Functional Group | Reaction Type | Reagents & Conditions | Product |

|---|---|---|---|

| Benzyloxy | Hydrogenolysis (Debenzylation) | H₂, Pd/C, solvent (e.g., EtOH, EtOAc) | 6-Hydroxypyridine-3-carbonitrile |

| Nitrile | Catalytic Hydrogenation | H₂, Catalyst (e.g., Ru, Ni), solvent | (6-(Benzyloxy)pyridin-3-yl)methanamine |

Electrophilic and Nucleophilic Substitution on the Pyridine Ring

The reactivity of the pyridine ring in this compound towards substitution reactions is heavily influenced by the electronic properties of the ring nitrogen and the attached substituents.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it generally unreactive towards electrophilic aromatic substitution (EAS), similar to nitrobenzene. wikipedia.org The nitrogen atom, especially under the acidic conditions often required for EAS, becomes protonated, further deactivating the ring. wikipedia.orgyoutube.com This deactivation is compounded by the presence of the strongly electron-withdrawing cyano group at the C-3 position.

In contrast, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com The reaction is favored at positions C-2, C-4, and C-6, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.com

Regioselective Substitution Patterns

The regioselectivity of substitution reactions on this compound is a direct consequence of the combined directing effects of the substituents.

Electrophilic Substitution : Due to the severe deactivation of the ring, electrophilic substitution requires harsh conditions and is generally not a preferred synthetic route. wikipedia.orgquora.com If forced, the substitution would be predicted to occur at the C-5 position. This position is meta to the deactivating cyano group and ortho to the weakly activating benzyloxy group, representing the least deactivated site on the ring. Computational studies on other pyridine derivatives confirm that substitution leading to a positive charge on or adjacent to the nitrogen is highly disfavored. researchgate.netrsc.org

Nucleophilic Substitution : The ring is activated for nucleophilic attack. The primary sites for attack are the positions ortho and para to the ring nitrogen (C-2 and C-4). stackexchange.com The electron-withdrawing cyano group at C-3 further activates these positions. Given that the C-6 position is already substituted, a sufficiently strong nucleophile could potentially displace the benzyloxy group via an SNAr mechanism. Attack at the C-2 or C-4 positions would require the presence of a leaving group at those sites or proceed through a Chichibabin-type reaction if the position is unsubstituted, though the latter is less common on highly substituted pyridines.

Directed Metalation Strategies for Pyridine Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, including pyridines. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific adjacent position. baranlab.org

In this compound, the oxygen atom of the benzyloxy group can serve as a DMG. The Lewis basic oxygen coordinates to the lithium ion of the base (e.g., n-butyllithium or lithium diisopropylamide - LDA), positioning the base for selective proton abstraction from the C-5 position. researchgate.netarkat-usa.orguwindsor.ca This generates a highly reactive 5-lithio intermediate, which can then be quenched with various electrophiles (E⁺) to introduce a wide range of functional groups exclusively at the C-5 position. This strategy circumvents the regioselectivity challenges associated with electrophilic substitution.

Mechanistic Investigations of Key Reactions of this compound

Understanding the reaction mechanisms provides insight into the reactivity, selectivity, and optimization of transformations involving this compound.

Elucidation of Reaction Pathways and Intermediates

Nucleophilic Aromatic Substitution (SNAr) : The SNAr mechanism is central to the reactivity of this electron-poor heterocycle. The reaction proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks an electron-deficient carbon (e.g., C-6), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub For attack at C-6, the negative charge is delocalized over the pyridine ring and, crucially, onto the ring nitrogen. In the second, typically faster step, the leaving group (benzyloxide) is expelled, restoring the aromaticity of the ring. The formation of the stable Meisenheimer complex is often the rate-determining step. researchgate.net

Directed ortho-Metalation (DoM) : The mechanism involves a complex-induced proximity effect (CIPE). The organolithium base first forms a coordination complex with the oxygen of the benzyloxy group. This pre-coordination holds the base in close proximity to the C-5 proton, facilitating its abstraction over other, potentially more acidic but sterically less accessible, protons. wikipedia.orguwindsor.ca The resulting 5-lithiated species is a powerful nucleophile that subsequently reacts with an added electrophile.

Nitrile Hydrolysis : The cyano group can be hydrolyzed under acidic or basic conditions to first form a primary amide (6-(benzyloxy)pyridine-3-carboxamide) and subsequently a carboxylic acid (6-(benzyloxy)nicotinic acid). The reaction is a consecutive process initiated by the nucleophilic attack of water or a hydroxide ion on the electrophilic carbon of the nitrile. researchgate.net

Kinetic and Thermodynamic Considerations

While specific kinetic and thermodynamic data for this compound are scarce, the principles can be inferred from studies on analogous compounds.

Kinetics : The rates of reaction are governed by the activation energies (Ea) of the rate-determining steps.

For electrophilic substitution , the activation energy is very high due to the energetic penalty of forming a high-energy cationic intermediate (Wheland complex) in an already electron-deficient ring. quora.com

For nucleophilic substitution , the activation energy is significantly lower because the electron-withdrawing nature of the ring nitrogen and cyano group stabilizes the negatively charged Meisenheimer intermediate, thus facilitating its formation. researchgate.net

For nitrile hydrolysis , the reaction follows consecutive first-order kinetics. Studies on the uncatalyzed hydrolysis of 3-cyanopyridine in high-temperature liquid water have determined the activation energies for both steps, providing a valuable model for the reactivity of the nitrile group in the target molecule. researchgate.net

Table 2: Kinetic Data for the Hydrolysis of 3-Cyanopyridine in High-Temperature Liquid Water (A Model System) researchgate.net

| Reaction Step | Product | Activation Energy (Ea) |

|---|---|---|

| 3-Cyanopyridine → Nicotinamide (B372718) | Nicotinamide | 65.2 kJ/mol |

| Nicotinamide → Nicotinic Acid | Nicotinic Acid | 85.8 kJ/mol |

This data illustrates that the hydrolysis of the intermediate amide to the carboxylic acid has a higher activation barrier than the initial hydrolysis of the nitrile, suggesting that under controlled conditions, the reaction can be stopped at the amide stage. researchgate.net

Applications of 6 Benzyloxy Pyridine 3 Carbonitrile As a Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic and Polycyclic Systems

The structural framework of 6-(benzyloxy)pyridine-3-carbonitrile is pre-disposed to serve as a precursor for the synthesis of a variety of fused heterocyclic and polycyclic systems. The presence of the electron-withdrawing nitrile group and the pyridine (B92270) nitrogen atom activates the ring system for various cyclization and annulation reactions.

The pyridine-3-carbonitrile (B1148548) moiety is a well-established synthon for the construction of fused pyridine derivatives. Specifically, it is instrumental in the synthesis of pyrano[3,2-c]pyridines and thienopyridines, which are classes of heterocyclic compounds with significant pharmacological and biological activities. africanjournalofbiomedicalresearch.comresearchgate.netbohrium.comjmb.or.krresearchgate.netekb.eg

The synthesis of pyrano[3,2-c]pyridine derivatives often involves a multicomponent reaction, for instance, between an aldehyde, malononitrile, and a suitable 4-hydroxyquinolone in the presence of a catalyst. umsha.ac.ir In a notable example, a series of novel 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives bearing a benzyloxy phenyl moiety were synthesized. This synthesis highlights the utility of benzyloxy-containing precursors in generating complex heterocyclic systems with potential applications in medicinal chemistry, such as butyrylcholinesterase inhibitors for Alzheimer's disease. umsha.ac.ir The general synthetic approach underscores the potential of this compound to participate in similar condensation and cyclization reactions to afford the corresponding pyrano[3,2-c]pyridine core.

Similarly, the synthesis of thienopyridines can be achieved from appropriately substituted pyridine-3-carbonitrile precursors. bohrium.comjmb.or.krresearchgate.netmdpi.com The reaction typically involves the introduction of a sulfur-containing side chain at the C-2 position of the pyridine ring, followed by an intramolecular cyclization. The nitrile group at the C-3 position plays a crucial role in facilitating the cyclization and forming the fused thiophene (B33073) ring.

Table 1: Examples of Synthesized Pyrano[3,2-c]quinoline-3-carbonitrile Derivatives with a Benzyloxy Moiety umsha.ac.ir

| Compound Name | Molecular Formula | Melting Point (°C) |

| 2-Amino-4-(4-(benzyloxy)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | C29H21N3O3 | 236-237 |

| 2-Amino-4-(3-(benzyloxy)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | C29H21N3O3 | 255-256 |

| 2-Amino-4-(4-((4-methylbenzyl)oxy)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | C30H23N3O3 | 254-255 |

| 2-Amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | C30H22FN3O4 | Not specified |

Annulation reactions are powerful strategies for the construction of cyclic and polycyclic molecules. The pyridine-3-carbonitrile scaffold is amenable to various annulation strategies to build additional rings onto the pyridine core. While specific examples detailing the use of this compound in annulation reactions are not extensively documented, the reactivity of related systems suggests its potential in this area. For instance, [3+2] and [6+3] annulation reactions have been successfully employed with other pyridine derivatives to synthesize complex N-fused heterocyclic systems. rsc.orgresearchgate.net These reactions often proceed through the formation of reactive intermediates that undergo cycloaddition with suitable partners. The nitrile group in this compound can be a versatile handle for initiating such reaction cascades, potentially leading to the formation of novel multi-ring systems with diverse biological and material properties.

Strategic Intermediate in the Preparation of Advanced Chemical Entities

Beyond its role in building complex heterocyclic cores, this compound serves as a strategic intermediate for the synthesis of a variety of advanced chemical entities with applications in diverse fields such as agrochemicals, material science, and catalysis.

Pyridine-based compounds are a cornerstone of the agrochemical industry, with numerous herbicides, insecticides, and fungicides containing this heterocyclic motif. The substitution pattern of this compound makes it an attractive precursor for the synthesis of novel agrochemicals. Pyridine derivatives are known to be valuable building blocks for agrochemical synthesis. researchgate.net The benzyloxy group can be retained in the final product or can be deprotected to reveal a hydroxyl group, which can be further functionalized.

In the realm of material science, pyridine-containing molecules are being explored for their unique photophysical and electronic properties. For example, pyridine-3,5-dicarbonitrile (B74902) derivatives have been investigated as electron-transporting organic semiconductors in organic light-emitting diodes (OLEDs). These materials often exhibit long-lived emissions and high quantum efficiencies. The synthetic accessibility of sophisticated pyridine-3,5-dicarbonitriles from simple precursors highlights the potential of this compound to be incorporated into novel materials with tailored electronic and optical properties.

The development of new ligands is crucial for advancing the field of catalysis. Pyridine-based ligands are widely used in coordination chemistry and catalysis due to their ability to form stable complexes with a variety of metal centers. The nitrile group of this compound can be readily transformed into other functional groups, such as amines, amides, or carboxylic acids, which are common coordinating moieties in ligand design. The benzyloxy group can also influence the steric and electronic properties of the resulting ligand, thereby tuning the catalytic activity of the metal complex. The conversion of the nitrile to other functionalities allows for the synthesis of a diverse library of ligands from a single, readily accessible starting material.

Divergent Synthetic Pathways Enabled by this compound

Divergent synthesis is a powerful strategy that allows for the generation of a wide variety of complex molecules from a common intermediate. This compound is an ideal candidate for divergent synthesis due to the presence of multiple, chemically distinct functional groups that can be selectively manipulated.

The nitrile group can undergo a plethora of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The pyridine ring itself can be functionalized at various positions through electrophilic or nucleophilic substitution reactions. The benzyloxy group can be cleaved under reductive conditions to yield the corresponding 6-hydroxypyridine-3-carbonitrile, which opens up another avenue for diversification through reactions at the hydroxyl group.

For example, a synthetic pathway could start with the reduction of the nitrile group to an aminomethyl group. Alternatively, the benzyloxy group could be deprotected to the hydroxyl group, which could then be alkylated or acylated. A third pathway could involve a reaction at the pyridine ring, such as an oxidation or a substitution reaction. Each of these initial transformations would lead to a new intermediate that could be further elaborated, resulting in a diverse library of compounds from a single starting material. This divergent approach is highly valuable in drug discovery and materials science, where the ability to rapidly generate and screen a wide range of analogues is essential. An example of a divergent approach from a related pyridine-2-acetonitrile has been demonstrated for the synthesis of two different types of indolizines. rsc.org

Accessing Libraries of Pyridine-Based Compounds

The structure of this compound is well-suited for the generation of diverse libraries of pyridine derivatives. Substituted pyridines are significant components in many biologically active molecules, and developing efficient, modular methods for their synthesis is a key area of research. nih.gov The benzyloxy and nitrile functionalities on the pyridine ring act as handles that can be independently or sequentially modified to produce a wide array of analogs from a single starting material.

For instance, the benzyloxy group can be cleaved to reveal a hydroxyl group, which can then be subjected to various reactions such as etherification or esterification with a range of partners. Similarly, the nitrile group is a versatile precursor that can be transformed into amines, amides, or carboxylic acids. By combining these transformations, a combinatorial approach can be employed to rapidly synthesize a library of compounds with diverse substitutions at the 2- and 5-positions of the pyridine ring. This modularity is highly desirable in drug discovery, where the generation of compound libraries is essential for screening and identifying new therapeutic agents. researchgate.net The synthesis of polysubstituted pyridines is a critical endeavor for developing new pharmaceutical agents. nih.gov

Table 1: Potential Transformations for Library Synthesis

| Functional Group | Reaction Type | Resulting Functional Group |

|---|---|---|

| Benzyloxy (-OCH₂Ph) | Debenzylation | Hydroxyl (-OH) |

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | Hydrolysis (partial) | Amide (-CONH₂) |

| Nitrile (-CN) | Reduction | Aminomethyl (-CH₂NH₂) |

Scaffold for Further Synthetic Modifications

Beyond its use in creating compound libraries, this compound serves as a robust scaffold for more intricate, multi-step synthetic routes. The distinct reactivity of its functional groups allows for selective and controlled modifications, enabling the construction of complex molecular architectures.

The benzyloxy group primarily functions as a protecting group for the 6-hydroxypyridine tautomer. Its removal unmasks a reactive hydroxyl group, which can be converted into a triflate. This triflate derivative is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, or amino substituents at the 6-position of the pyridine ring.

The nitrile group offers another avenue for synthetic elaboration. It can be hydrolyzed under acidic or basic conditions to yield the corresponding nicotinic acid or nicotinamide (B372718) derivatives. google.com These carboxylic acid and amide functionalities are valuable for further modifications, including the formation of esters, amides with various amines, or participation in Curtius or Hofmann rearrangements to install an amino group at the 3-position. Furthermore, the nitrile group can direct ortho-lithiation to the C4 position, enabling the introduction of electrophiles at that site.

The pyridine ring itself can also undergo modification. For example, the nitrogen atom can be oxidized to form the corresponding N-oxide, which alters the electronic properties of the ring and can facilitate different substitution patterns. The strategic application of these transformations highlights the role of this compound as a foundational building block for constructing highly functionalized and complex pyridine-based molecules. cymitquimica.com

Table 2: Key Synthetic Modifications of the Scaffold

| Position/Group | Modification Strategy | Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| 6-Benzyloxy | Debenzylation followed by Triflation | H₂, Pd/C; then Tf₂O, pyridine | 6-Triflyloxypyridine-3-carbonitrile |

| 6-Position | Suzuki Coupling (post-triflation) | Arylboronic acid, Pd catalyst, base | 6-Arylpyridine-3-carbonitrile |

| 3-Nitrile | Hydrolysis to Carboxylic Acid | H₂SO₄, H₂O, heat | 6-(Benzyloxy)nicotinic acid |

Theoretical and Computational Studies of 6 Benzyloxy Pyridine 3 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

No published studies were found that performed quantum chemical calculations on 6-(Benzyloxy)pyridine-3-carbonitrile. Consequently, data regarding its electronic structure and reactivity from methods such as Density Functional Theory (DFT) or other computational approaches are not available.

A Frontier Molecular Orbital (FMO) analysis, which would detail the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution, has not been reported for this compound.

There are no available data or published images of the molecular electrostatic potential (MEP) surface for this compound. Such an analysis would provide insights into the charge distribution and reactive sites of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

A conformational analysis or molecular dynamics simulations specific to this compound have not been documented in the scientific literature.

Information regarding the preferred conformations, dihedral angles, and energy minima of the benzyl (B1604629) ether moiety in this compound is not available from computational studies.

There are no reported studies on the rotational barriers around the flexible bonds of this compound, such as the C-O-C linkage of the benzyl ether group, nor any information on its dynamic behavior.

Prediction of Spectroscopic Parameters

No computational studies have been published that predict the spectroscopic parameters (e.g., ¹H-NMR, ¹³C-NMR, IR) of this compound.

DFT Calculations for NMR Chemical Shift and Vibrational Frequency Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the electronic structure of molecules. From this, various spectroscopic properties can be accurately calculated. For predicting NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework. This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for achieving high accuracy that can distinguish between different isomers or conformers.

Similarly, DFT calculations are used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. After optimizing the molecular geometry to find its lowest energy state, a frequency calculation is performed. The results provide a set of vibrational modes and their corresponding frequencies. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To correct for this, a scaling factor is typically applied to the computed frequencies to improve agreement with experimental data.

While these methodologies are standard, no specific studies have been published applying them to calculate the NMR chemical shifts or vibrational frequencies of this compound.

Mechanistic Modeling of Reactions Involving this compound

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. It allows researchers to map out the entire energy landscape of a reaction, providing insights that are often difficult or impossible to obtain through experiments alone.

A key aspect of mechanistic modeling is the identification and characterization of transition states—the highest energy points along a reaction pathway. Using computational methods, the geometry of a transition state can be located on the potential energy surface. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By connecting reactants, transition states, intermediates, and products on the potential energy surface, computational studies can elucidate the most likely pathway a reaction will follow. This involves calculating the intrinsic reaction coordinate (IRC), which traces the path from a transition state down to the reactants and products it connects. This confirms that a located transition state correctly links the intended species.

These computational techniques are critical for understanding reaction selectivity, predicting the effects of catalysts, and designing new synthetic routes. For instance, in reactions involving related pyridine (B92270) derivatives, DFT has been used to understand reaction mechanisms and predict outcomes. However, specific studies elucidating reaction pathways for this compound are not present in the current body of scientific literature.

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Methodologies

The demand for greener, safer, and more efficient chemical manufacturing has spurred interest in advanced synthetic technologies. Applying these to the production of 6-(benzyloxy)pyridine-3-carbonitrile could offer significant advantages over traditional batch processing.

Continuous flow chemistry presents a paradigm shift from conventional batch synthesis, offering superior control over reaction parameters, enhanced safety, and potential for automation. mdpi.comvirujgroup.com The synthesis of this compound, which may involve hazardous reagents or exothermic steps, is an ideal candidate for transition to a continuous manufacturing process. d-nb.infonih.gov

Key research objectives in this area include:

Process Miniaturization and Optimization: Developing laboratory-scale microreactors to rapidly screen and optimize reaction conditions such as temperature, pressure, residence time, and reagent stoichiometry. ispe.org This allows for faster process development with minimal material consumption.

Enhanced Heat and Mass Transfer: Utilizing the high surface-area-to-volume ratio of flow reactors to manage reaction exotherms effectively, preventing byproduct formation and improving product quality. nih.gov

In-line Analysis and Automation: Integrating real-time analytical techniques (e.g., IR, UV/Vis spectroscopy) to monitor the reaction progress and product purity continuously, enabling automated process control and immediate detection of deviations. virujgroup.com

Telescoped Synthesis: Designing multi-step continuous processes where the crude output from one reactor is directly fed into the next, eliminating the need for intermediate isolation and purification steps and significantly reducing waste and processing time. mdpi.com

Table 1: Illustrative Comparison of Batch vs. Proposed Flow Synthesis of this compound

| Parameter | Conventional Batch Synthesis | Proposed Continuous Flow Synthesis |

| Reaction Time | 6 - 12 hours | 15 - 45 minutes (Residence Time) |

| Temperature Control | ± 5 °C (Bulk Temperature) | ± 1 °C (Precise Control) |

| Safety Profile | High volume of hazardous materials | Minimized reagent volume at any time |

| Scalability | Complex, non-linear scale-up | Linear scale-up by numbering-up reactors |

| Productivity (Illustrative) | 0.5 kg / 12-hour shift | 2.0 kg / 12-hour shift |

Visible-light photoredox catalysis and electrosynthesis are powerful tools for forging chemical bonds under exceptionally mild conditions, often providing access to unique reaction pathways. beilstein-journals.orgresearchgate.net These methods rely on generating highly reactive radical intermediates from stable precursors via single-electron transfer (SET) processes.

Future research could explore:

Novel C-C and C-N Bond Formations: Using photoredox catalysis to couple this compound with various radical precursors. For instance, the pyridine (B92270) ring could be functionalized via Minisci-type reactions, or the benzylic position could be targeted for C-H activation.

Reductive Coupling Reactions: Employing synergistic photoredox and Lewis acid catalysis to enable the reductive coupling of the nitrile group with aldehydes or imines, providing access to novel molecular scaffolds. nih.gov

Electrochemical Synthesis: Developing electrochemical methods to mediate key synthetic steps, replacing chemical oxidants or reductants with traceless electrons. This could be applied to the synthesis of the pyridine core or for subsequent functional group transformations, minimizing chemical waste.

Exploration of Enhanced Reactivity and Selectivity

Beyond developing new synthetic routes, a key research avenue is the discovery of novel transformations of the this compound scaffold itself, focusing on achieving high levels of chemo- and stereoselectivity.

Many biologically active molecules are chiral, making the development of stereoselective reactions crucial. While this compound is achiral, it can be a precursor to chiral molecules through asymmetric transformations.

Prospective research areas include:

Asymmetric Hydrogenation: Designing chiral transition-metal catalysts (e.g., based on Rhodium, Ruthenium, or Iridium) for the enantioselective hydrogenation of the pyridine ring to produce chiral piperidine (B6355638) derivatives, which are common motifs in pharmaceuticals.

Stereoselective Additions to the Nitrile Group: Developing chiral Lewis acid or organocatalysts to control the stereochemistry of nucleophilic additions to the carbon-nitrogen triple bond, leading to the formation of chiral amines or other nitrogen-containing heterocycles.

The three distinct functional groups of this compound—the benzyloxy ether, the nitrile, and the pyridine ring—offer multiple handles for chemical modification. vanderbilt.edu A deeper exploration of their interconversion can unlock access to a wider array of derivatives. ub.edu

Future studies could focus on:

Selective Debenzylation: Developing highly selective catalytic methods (e.g., transfer hydrogenolysis) to cleave the benzyloxy group, yielding the corresponding 6-hydroxypyridine-3-carbonitrile without affecting the nitrile or the pyridine ring. vanderbilt.edu This would unmask a reactive phenol (B47542) functionality for further derivatization.

Nitrile Group Transformations: Investigating a broader range of conversions for the nitrile group beyond simple hydrolysis or reduction. This includes catalytic hydration to amides, addition of organometallic reagents to form ketones, and cycloaddition reactions to generate tetrazoles or other heterocycles.

Pyridine Ring Functionalization: Exploring late-stage C-H activation and functionalization of the pyridine ring at the C4 or C5 positions to introduce new substituents, thereby expanding the structural diversity of accessible derivatives.

Table 2: Potential Functional Group Interconversions of this compound

| Starting Group | Reagents/Conditions | Transformed Group | Potential Application |

| Nitrile (-CN) | 1. DIBAL-H; 2. H₂O | Aldehyde (-CHO) | Precursor for reductive amination |

| Nitrile (-CN) | NaN₃, ZnCl₂ | Tetrazole | Bioisostere for carboxylic acid |

| Benzyloxy (-OCH₂Ph) | H₂, Pd/C | Hydroxyl (-OH) | Site for etherification or esterification |

| Pyridine Ring (C-H) | Metal-catalyzed C-H activation | C-Aryl, C-Alkyl | Late-stage diversification |

Innovative Applications as a Strategic Chemical Intermediate

The true value of this compound lies in its role as a building block for complex, high-value molecules, particularly in the pharmaceutical and agrochemical sectors. mdpi.commdpi.com Research aimed at demonstrating its utility in the synthesis of novel bioactive compounds is a critical future direction.

Unexplored avenues include:

Scaffold for Kinase Inhibitors: The pyridine core is a "privileged" scaffold in medicinal chemistry, frequently found in kinase inhibitors. nih.gov this compound could serve as a key intermediate for novel inhibitor classes by elaborating on its functional groups to target specific ATP-binding sites.

Synthesis of Fluorinated Pyridine Derivatives: Perfluorinated heteroaromatics are of great interest for creating compounds with enhanced metabolic stability and lipophilicity. nih.gov Investigating the conversion of this compound derivatives into fluorinated analogues could yield valuable new chemical entities.

Development of Novel Heterocyclic Systems: Using the nitrile and pyridine nitrogen in intramolecular cyclization reactions to construct fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines or other scaffolds of medicinal interest.

By pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple intermediate into a cornerstone for the development of next-generation chemical technologies and functional molecules.

Integration into Fragment-Based Synthesis of Complex Molecules

Fragment-Based Lead Discovery (FBLD) is a powerful strategy in medicinal chemistry that constructs potent drug candidates by identifying and linking small, low-affinity molecular fragments that bind to a biological target. nih.govfrontiersin.org The "Rule of Three" is often used as a guideline for selecting these fragments (e.g., molecular weight < 300, ≤ 3 hydrogen bond donors/acceptors). frontiersin.org this compound, with its molecular weight of 210.23 g/mol , fits comfortably within these initial parameters. cato-chem.com

This compound can be envisioned as a high-value fragment for FBLD campaigns. It comprises two key recognition motifs: the benzyloxy-pyridine core and the cyano group. The pyridine ring can engage in various interactions, including hydrogen bonding and π-stacking, while the nitrile group is a versatile hydrogen bond acceptor and a synthetic handle for further elaboration.

Future research could focus on using this molecule as a starting point for either "fragment growing" (elaborating the structure from a bound fragment) or "fragment linking" (connecting it to another fragment found to bind in a nearby pocket of the target protein). The benzyloxy group serves as a stable protecting group but can be readily cleaved to reveal a pyridone moiety, offering an additional vector for modification.

Table 1: Hypothetical Fragment Growth Strategies for this compound

| Initial Fragment | Target Modification Site | Potential Reaction | Resulting Moiety | Therapeutic Application Area |

| This compound | Cyano Group (C≡N) | Reduction to amine | -CH₂NH₂ | Introduction of basic group for salt bridge formation |

| This compound | Cyano Group (C≡N) | Hydrolysis to carboxylic acid | -COOH | Addition of acidic group for hydrogen bonding |

| This compound | Pyridine Ring (Position 4 or 5) | C-H Activation/Functionalization | -Alkyl, -Aryl | Vector for linking to a second fragment |

| 6-Hydroxypyridine-3-carbonitrile (deprotected) | Pyridone Oxygen | O-alkylation | -OR | Modulation of solubility and binding properties |

Advanced Materials Science Applications Beyond Current Scope

While the primary applications of this compound have been in medicinal chemistry, its core structure is highly relevant to materials science. Specifically, donor-acceptor molecules containing pyridine-carbonitrile motifs have shown exceptional performance as emitters in Organic Light-Emitting Diodes (OLEDs). acs.orgfigshare.comrsc.orgnih.gov These materials often exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. nih.govacs.org